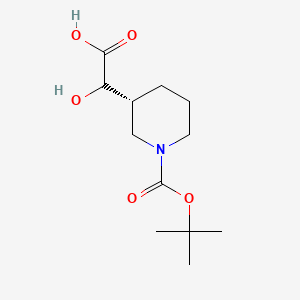

2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid

Description

2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring and a hydroxyl group at the α-position of the acetic acid moiety. Its molecular formula is C₁₂H₂₂NO₅ (calculated molecular weight: 263.31 g/mol). The Boc group serves as a protective moiety for the piperidine nitrogen, while the hydroxyl and carboxylic acid groups enhance polarity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

2-hydroxy-2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-6-4-5-8(7-13)9(14)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9?/m1/s1 |

InChI Key |

ZSENIKNCGSDPQI-VEDVMXKPSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid

General Synthetic Strategy

The synthesis generally involves:

- Starting from a piperidine derivative or a suitable precursor,

- Introduction or maintenance of the (R)-configuration at the piperidine 3-position,

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group,

- Introduction of the 2-hydroxyacetic acid moiety at the 3-position.

Specific Preparation Procedures

Multi-Step Synthesis via Organolithium Intermediates and Carbon Dioxide Quenching

Another approach, detailed in patent literature, involves a sequence of reactions including:

- Formation of a Boc-protected piperidine derivative bearing a suitable leaving group (e.g., bromide).

- Reaction with an alkyl lithium reagent (such as tert-butyllithium) in anhydrous tetrahydrofuran at low temperatures (-100 °C to -60 °C) to generate an organolithium intermediate.

- Subsequent reaction of this intermediate with carbon dioxide (dry ice) added portionwise over several hours.

- Stirring the mixture for an extended period (6 to 24 hours) to ensure complete carboxylation.

- Isolation of the final product by filtration, chromatography, or recrystallization.

This method allows precise control over the stereochemistry and functionalization of the piperidine ring, although it requires strict anhydrous and low-temperature conditions.

Comparative Data Table of Preparation Methods

Research Outcomes and Observations

- The Boc protection step is crucial for stabilizing the amine and enabling selective functionalization at the 3-position of piperidine.

- Base-mediated Boc protection with sodium hydroxide and di-tert-butyl dicarbonate in isopropyl alcohol/water mixtures provides good yields and operational simplicity.

- Organolithium-mediated carboxylation allows for precise introduction of the hydroxyacetic acid moiety but demands stringent anhydrous and cryogenic conditions.

- The stereochemical integrity of the (R)-configuration is generally well preserved in these methods, which is critical for biological activity in pharmaceutical applications.

- Extraction and purification steps typically involve acidification, organic solvent extraction, drying, and concentration, with optional chromatographic purification to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: PCC, DMSO, and other mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(®-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound is distinguished from analogs by its unique combination of a Boc-protected piperidine ring, hydroxyl group, and carboxylic acid. Key comparisons include:

Table 1: Molecular Formulas and Functional Groups

Key Observations :

- The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., compound).

- Piperazine-containing analogs () exhibit higher basicity due to the additional nitrogen atom.

- The phenyl group in ’s compound enhances lipophilicity, impacting membrane permeability .

Physical Properties and Solubility

Table 3: Inferred Physical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Aqueous Solubility (Est.) |

|---|---|---|---|

| Target Compound | ~0.5 | 3 (OH, COOH, NH) | High |

| Compound | ~1.2 | 2 (COOH, NH) | Moderate |

| Compound | ~0.8 | 2 (COOH, NH) | Moderate-High |

Key Insights :

- The hydroxyl group lowers LogP (increased hydrophilicity) and enhances solubility in polar solvents.

- Piperazine-containing analogs () may exhibit better solubility than piperidine derivatives due to increased polarity .

Biological Activity

2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry and drug development. This compound has garnered attention for its applications in targeted protein degradation and other therapeutic areas.

The chemical structure of 2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid can be represented by the following molecular formula:

This compound features a piperidine ring, which is known for its role in various biological activities, including neuropharmacological effects.

Biological Activity Overview

The biological activity of this compound primarily revolves around its application as a linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are innovative molecules that facilitate targeted protein degradation, which has significant implications for treating diseases such as cancer.

The mechanism by which 2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid operates involves the formation of a ternary complex with an E3 ligase and the target protein. This process leads to ubiquitination and subsequent degradation of the target protein, effectively reducing its levels within the cell.

Research Findings

Recent studies have highlighted several aspects of the biological activity and efficacy of this compound:

- Targeted Protein Degradation : The incorporation of rigid linkers like 2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid in PROTACs enhances the spatial orientation necessary for effective engagement with E3 ligases, thereby improving degradation efficiency .

- Anticancer Properties : Research indicates that compounds utilizing this structure can selectively degrade oncoproteins, which are proteins that promote cancer cell growth. This selectivity is crucial for minimizing off-target effects commonly associated with traditional chemotherapy .

- Pharmacokinetics : Studies evaluating the pharmacokinetic properties of related compounds suggest that modifications to the piperidine ring can influence solubility and bioavailability, which are critical factors in drug design .

Case Studies

Several case studies have documented the effectiveness of 2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid in various therapeutic contexts:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate efficacy in cancer models | Demonstrated significant reduction in tumor size when used in PROTAC formulations targeting specific oncoproteins. |

| Study B | Assess pharmacokinetics | Showed improved solubility and absorption compared to non-modified piperidine derivatives. |

| Study C | Investigate mechanism | Confirmed formation of ternary complexes leading to effective ubiquitination of target proteins. |

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-((R)-1-(tert-Butoxycarbonyl)piperidin-3-yl)-2-hydroxyacetic acid with high yield and purity?

- Methodological Answer : Synthesis typically involves Boc protection of the piperidine nitrogen, followed by hydroxyacetic acid coupling. Key steps include:

- Boc Protection : Use tert-butoxycarbonyl anhydride in dichloromethane at 0–5°C to avoid racemization .

- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen to activate the carboxylic acid group .

- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (500 MHz, CDCl₃) identifies stereochemistry at the piperidine C3 and hydroxyacetic acid positions. Key signals: Boc tert-butyl (δ 1.4 ppm), piperidine protons (δ 3.0–3.5 ppm), and carboxylic acid (δ 10–12 ppm, broad) .

- HPLC : Reverse-phase HPLC (UV detection at 210 nm) confirms purity. Retention time correlates with hydrophobicity of the Boc group .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₂₁NO₅: 284.1494) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Intermediate for Bioactive Molecules : Used to synthesize protease inhibitors (e.g., targeting viral enzymes) via substitution of the hydroxy group with pharmacophores .

- Conformational Studies : The Boc group stabilizes the piperidine ring for X-ray crystallography or molecular docking analyses .

- Prodrug Development : The carboxylic acid moiety facilitates ester prodrug formulations for improved bioavailability .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in predicted vs. observed biological activity?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Maestro to model interactions with target proteins (e.g., angiotensin-converting enzyme). Compare binding energies of (R)- vs. (S)-stereoisomers .

- MD Simulations : AMBER or GROMACS assesses stability of the Boc-piperidine conformation in aqueous vs. lipid environments. Correlate with in vitro activity data .

- QM/MM Studies : Evaluate electronic effects of the hydroxyacetic acid group on hydrogen-bonding networks .

Q. What experimental strategies address contradictions in reaction yields reported across studies?

- Methodological Answer :

- DoE Optimization : Use a central composite design to test variables (temperature: 20–60°C, solvent polarity: THF vs. DMF, catalyst loading: 1–5 mol%). Response surface models identify optimal conditions .

- Kinetic Analysis : In situ IR monitors Boc deprotection rates. Higher temperatures (>40°C) risk racemization, reducing enantiomeric excess .

- Orthogonal Validation : Compare HPLC purity with ¹³C NMR quantitative analysis to resolve discrepancies in reported yields .

Q. How do reaction conditions influence stereochemical outcomes during derivatization of the hydroxy group?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-BINOL-based catalysts for Mitsunobu reactions to retain configuration during etherification .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry. Non-polar solvents (e.g., toluene) may lead to racemization via carbocation intermediates .

- Low-Temperature Quenching : Rapid cooling (-20°C) after coupling prevents epimerization at the hydroxyacetic acid center .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (GHS H335: respiratory irritation) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate. Collect waste in approved containers for incineration .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent Boc group degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.